Succinimide-15N

Catalog No.
S1914651
CAS No.
32807-36-6
M.F
C4H5NO2
M. Wt
100.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinimide-15N

CAS Number

32807-36-6

Product Name

Succinimide-15N

IUPAC Name

(115N)azolidine-2,5-dione

Molecular Formula

C4H5NO2

Molecular Weight

100.08 g/mol

InChI

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)/i5+1

InChI Key

KZNICNPSHKQLFF-HOSYLAQJSA-N

SMILES

C1CC(=O)NC1=O

Canonical SMILES

C1CC(=O)NC1=O

Isomeric SMILES

C1CC(=O)[15NH]C1=O

Applications in NMR Spectroscopy

¹⁵N NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules containing nitrogen atoms. By incorporating ¹⁵N into specific positions within a molecule, scientists can gain detailed information about the chemical environment surrounding the labeled nitrogen. Succinimide-15N serves as a useful probe molecule in ¹⁵N NMR studies due to its:

  • Simple structure: Succinimide's structure consists of a four-membered cyclic ring containing two nitrogen atoms and two carbonyl groups. This relatively simple structure makes it easier to interpret the NMR signals arising from the ¹⁵N label. PubChem, National Institutes of Health:
  • Availability of ¹⁵N enrichment: Succinimide-15N is commercially available with high enrichment (>98%) of the ¹⁵N isotope. This high enrichment ensures strong and clear signals in the ¹⁵N NMR spectrum. Sigma-Aldrich:

Succinimide-15N is a nitrogen-labeled derivative of succinimide, characterized by the empirical formula C4H5N15O2C_4H_5N^{15}O_2 and a molecular weight of 100.08 g/mol. The compound is notable for its incorporation of the stable isotope nitrogen-15, which is useful in various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Succinimide itself is a cyclic imide derived from succinic acid and plays a significant role in organic chemistry as a reagent and intermediate in peptide synthesis and modifications .

, primarily involving the formation of amides and peptide bonds. Key reactions include:

  • Formation of Peptide Bonds: Succinimide-15N can react with amino acids to form amides, which are critical in peptide synthesis. This reaction often occurs via activation of the carboxyl group of the amino acid by succinimide, facilitating the formation of peptide bonds .
  • Hydrolysis Reactions: Succinimide can undergo hydrolysis to yield its corresponding carboxylic acids, which may involve the release of nitrogen-containing byproducts .
  • Modification Reactions: In proteins, succinimide derivatives can modify asparagine residues, leading to spontaneous deamidation and other post-translational modifications that affect protein stability and function .

The synthesis of succinimide-15N typically involves the following methods:

  • Isotopic Labeling: Succinimide can be synthesized using nitrogen-15 labeled reagents or precursors to ensure that the final product contains the desired isotope. This method often involves controlled conditions to prevent contamination with non-labeled nitrogen .
  • Condensation Reactions: The reaction between succinic anhydride and ammonia or primary amines under specific conditions can yield succinimide-15N. The use of nitrogen-15 labeled ammonia ensures that the resulting compound is isotopically enriched .
  • Chemical Modification: Existing succinimide can be modified chemically to incorporate nitrogen-15 through various synthetic pathways, including those involving NMR-active solvents or catalysts that facilitate isotopic exchange .

Succinimide-15N has several applications across various fields:

  • Nuclear Magnetic Resonance Spectroscopy: The stable isotope nitrogen-15 is particularly useful in NMR studies for elucidating molecular structures and dynamics due to its unique magnetic properties .
  • Peptide Synthesis: It serves as an important reagent in peptide synthesis, particularly for labeling peptides for studies in biochemistry and molecular biology .
  • Metabolic Studies: Researchers utilize succinimide-15N in metabolic tracing studies to understand nitrogen metabolism and protein turnover in biological systems .

Interaction studies involving succinimide-15N often focus on its role in protein chemistry. These studies utilize isotopic labeling to track interactions between proteins and ligands or substrates. For instance:

  • Protein-Ligand Interactions: By incorporating succinimide-15N into peptides or proteins, researchers can use NMR spectroscopy to observe conformational changes upon ligand binding.
  • Enzyme Mechanism Studies: The compound can help elucidate mechanisms of enzyme action by providing insights into substrate binding and transition states through isotopic effects on reaction rates .

Succinimide-15N shares structural similarities with several other compounds, notably:

Compound NameStructure TypeUnique Features
SuccinimideDicarboximideNon-isotopically labeled version; widely used as a reagent.
2-PyrrolidinoneLactamRelated cyclic structure; used in pharmaceuticals.
N-MethylsuccinimideMethyl derivativeExhibits different reactivity patterns due to methyl substitution.
1,3-DimethylsuccinimideDimethyl derivativeIncreased steric hindrance affects reactivity compared to succinimide.

Succinimide-15N is unique due to its isotopic labeling with nitrogen-15, which enhances its utility in NMR spectroscopy and metabolic studies compared to its non-labeled counterparts.

XLogP3

-1

Wikipedia

(~15~N)Pyrrolidine-2,5-dione

Dates

Modify: 2024-04-14

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